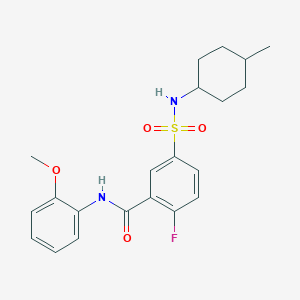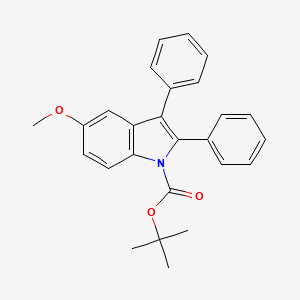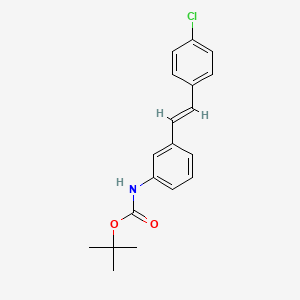
tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a chlorostyryl moiety, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate chlorostyryl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which then undergoes a Curtius rearrangement to yield the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient and sustainable synthesis compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, cesium carbonate (Cs2CO3), palladium catalysts
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates or ureas
科学的研究の応用
Chemistry: In organic synthesis, tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate is used as a protecting group for amines, allowing for selective reactions without interference from the amine functionality .
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of polymers and other materials due to its stability and reactivity .
作用機序
The mechanism of action of tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein . The chlorostyryl moiety may also participate in π-π interactions with aromatic residues, enhancing binding affinity .
類似化合物との比較
- tert-Butyl carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Uniqueness: tert-Butyl (E)-(3-(4-chlorostyryl)phenyl)carbamate is unique due to the presence of the chlorostyryl moiety, which imparts distinct reactivity and binding properties compared to other tert-butyl carbamates . This makes it particularly valuable in applications requiring selective interactions with specific molecular targets.
特性
分子式 |
C19H20ClNO2 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC名 |
tert-butyl N-[3-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)23-18(22)21-17-6-4-5-15(13-17)8-7-14-9-11-16(20)12-10-14/h4-13H,1-3H3,(H,21,22)/b8-7+ |
InChIキー |
ARXWCPGNWSPDTM-BQYQJAHWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-Methylpyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12841936.png)
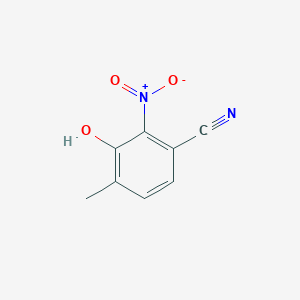
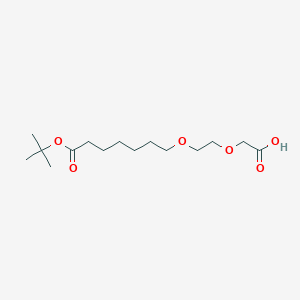
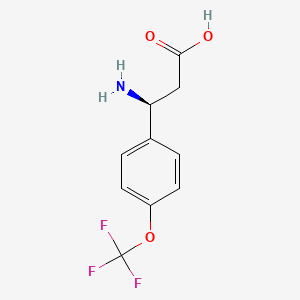
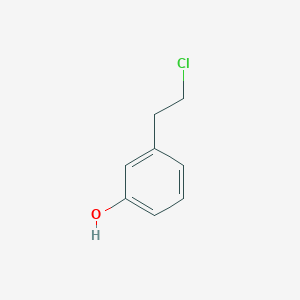
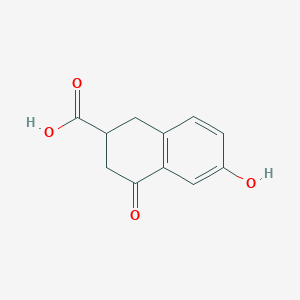
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)

![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
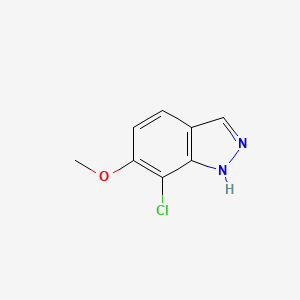
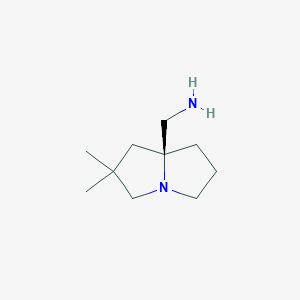
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
